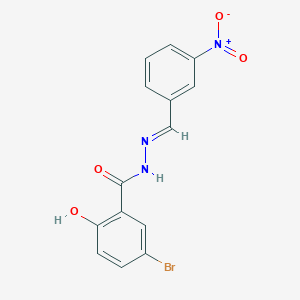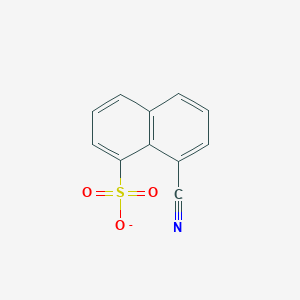
8-Cyanonaphthalene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Cyanonaphthalene-1-sulfonate is an organic compound that features a naphthalene ring substituted with a cyano group at the 8th position and a sulfonate group at the 1st position. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 8-chloro-1-naphthalenesulfonic acid with a cyanide source under specific conditions .
Industrial Production Methods: Industrial production of 8-Cyanonaphthalene-1-sulfonate may involve large-scale sulfonation and cyanation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Cyanonaphthalene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Applications De Recherche Scientifique
8-Cyanonaphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in fluorescence studies to investigate protein-ligand interactions and protein folding.
Medicine: It serves as a probe in diagnostic assays and imaging techniques.
Mécanisme D'action
The mechanism by which 8-Cyanonaphthalene-1-sulfonate exerts its effects involves its ability to interact with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions, while the sulfonate group enhances solubility and reactivity. These interactions enable the compound to bind to proteins and other biomolecules, affecting their structure and function .
Comparaison Avec Des Composés Similaires
8-Anilinonaphthalene-1-sulfonic acid: This compound is similar in structure but contains an aniline group instead of a cyano group.
8-Chloro-1-naphthalenesulfonic acid: This compound has a chloro group instead of a cyano group.
Uniqueness: 8-Cyanonaphthalene-1-sulfonate is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C11H6NO3S- |
|---|---|
Poids moléculaire |
232.24 g/mol |
Nom IUPAC |
8-cyanonaphthalene-1-sulfonate |
InChI |
InChI=1S/C11H7NO3S/c12-7-9-5-1-3-8-4-2-6-10(11(8)9)16(13,14)15/h1-6H,(H,13,14,15)/p-1 |
Clé InChI |
HZSVYDSUGKRFRN-UHFFFAOYSA-M |
SMILES |
C1=CC2=CC=CC(=C2C(=C1)S(=O)(=O)[O-])C#N |
SMILES canonique |
C1=CC2=C(C(=C1)C#N)C(=CC=C2)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


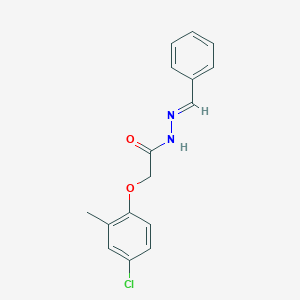
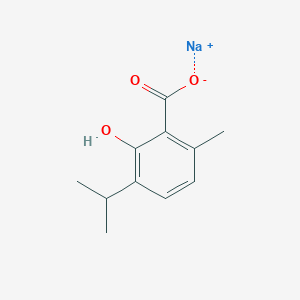
![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230208.png)
![1-benzylbenzo[cd]indol-2(1H)-one](/img/structure/B230214.png)

![2-(2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230220.png)
![2-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230223.png)
![16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one](/img/structure/B230225.png)
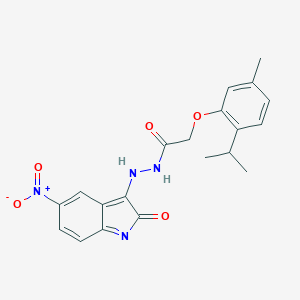
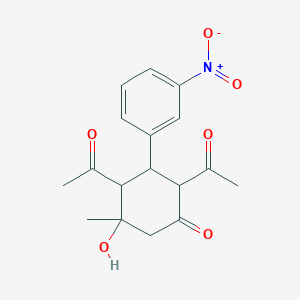
![3-methyl-N-[(3-nitrophenyl)methyl]aniline](/img/structure/B230239.png)
![N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230243.png)
